2-(4-bromophenyl)-N-cyclopropylacetamide
Description
2-(4-Bromophenyl)-N-cyclopropylacetamide is a synthetic acetamide derivative characterized by a bromine-substituted phenyl ring at the 4-position and a cyclopropyl group attached to the acetamide nitrogen. Its molecular formula is C₁₁H₁₂BrNO, with a molar mass of 266.13 g/mol. The compound's structure combines aromatic and aliphatic features, making it a versatile intermediate in medicinal chemistry and drug discovery. The 4-bromophenyl group enhances electronic density, while the cyclopropyl moiety introduces steric constraints, influencing conformational stability and binding interactions .
Properties
IUPAC Name |
2-(4-bromophenyl)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-3-1-8(2-4-9)7-11(14)13-10-5-6-10/h1-4,10H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZYGTPOBPHAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-cyclopropylacetamide typically involves the reaction of 4-bromobenzyl bromide with cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopropylamine attacks the electrophilic carbon of the bromobenzyl bromide, resulting in the formation of the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as this compound oxides.
Reduction: Reduced forms such as 2-(4-phenyl)-N-cyclopropylacetamide.
Substitution: Substituted products such as 2-(4-azidophenyl)-N-cyclopropylacetamide or 2-(4-cyanophenyl)-N-cyclopropylacetamide.
Scientific Research Applications
2-(4-Bromophenyl)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Phenyl Ring
Key Findings :
- Positional Effects : Para-bromine optimizes electronic effects for aromatic interactions in target binding, while ortho- and meta-substitutions may hinder binding due to steric or electronic mismatches .
- Functional Group Variations : Replacing oxygen with sulfur (e.g., thioacetamide in ) increases nucleophilicity but may reduce metabolic stability .
Modifications on the Acetamide Nitrogen
Biological Activity
2-(4-bromophenyl)-N-cyclopropylacetamide is a compound of interest in pharmaceutical research due to its unique structural features, which include a bromophenyl group and a cyclopropyl moiety. These structural characteristics may contribute to its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing the bromophenyl group demonstrate promising effects against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The compound's activity is likely attributed to its ability to induce apoptosis or inhibit cell cycle progression.
Table 2: Anticancer Activity Findings
| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF7 (Breast Cancer) | 15 | Induction of apoptosis | |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Case Study: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity and interaction modes of this compound with various biological targets. These studies utilize software like AutoDock and GLIDE to predict how the compound fits into the active sites of proteins associated with disease processes.
Findings:
- The compound showed favorable binding energies with targets involved in cancer progression.
- Specific interactions were noted with amino acid residues critical for receptor function, suggesting potential pathways for therapeutic development.
Research Insights
Recent research highlights the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. For example:
- Modifications on the cyclopropyl group can significantly alter pharmacokinetic properties, leading to improved efficacy and reduced toxicity.
- The introduction of additional functional groups may enhance selectivity towards cancer cells while minimizing effects on normal cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
